N2-Methylpyridine-2,4-diamine hydrochloride N2-Methylpyridine-2,4-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1429056-38-1
VCID: VC2861830
InChI: InChI=1S/C6H9N3.ClH/c1-8-6-4-5(7)2-3-9-6;/h2-4H,1H3,(H3,7,8,9);1H
SMILES: CNC1=NC=CC(=C1)N.Cl
Molecular Formula: C6H10ClN3
Molecular Weight: 159.62 g/mol

N2-Methylpyridine-2,4-diamine hydrochloride

CAS No.: 1429056-38-1

Cat. No.: VC2861830

Molecular Formula: C6H10ClN3

Molecular Weight: 159.62 g/mol

* For research use only. Not for human or veterinary use.

N2-Methylpyridine-2,4-diamine hydrochloride - 1429056-38-1

Specification

CAS No. 1429056-38-1
Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
IUPAC Name 2-N-methylpyridine-2,4-diamine;hydrochloride
Standard InChI InChI=1S/C6H9N3.ClH/c1-8-6-4-5(7)2-3-9-6;/h2-4H,1H3,(H3,7,8,9);1H
Standard InChI Key ZICJBZYANFHDQM-UHFFFAOYSA-N
SMILES CNC1=NC=CC(=C1)N.Cl
Canonical SMILES CNC1=NC=CC(=C1)N.Cl

Introduction

N2-Methylpyridine-2,4-diamine hydrochloride is a synthetic organic compound belonging to the class of pyridines, specifically substituted pyridines. It is characterized by a pyridine ring with two amino groups at positions 2 and 4 and a methyl group attached to the nitrogen atom. The hydrochloride form enhances its solubility in water, making it suitable for various applications in chemistry and biology.

Solubility and Storage

  • Solubility: Highly soluble in water due to its hydrochloride form.

  • Storage Conditions: Recommended storage is in an inert atmosphere at room temperature .

Synthesis Methods

The synthesis of N2-Methylpyridine-2,4-diamine hydrochloride typically involves the methylation of pyridine-2,4-diamine. A common method is the reaction of pyridine-2,4-diamine with methyl iodide in the presence of a base such as potassium carbonate. This reaction is conducted in an inert atmosphere at room temperature to prevent unwanted side reactions.

Chemical Reactions

N2-Methylpyridine-2,4-diamine hydrochloride can undergo various chemical reactions:

  • Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: It participates in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like sodium azide or potassium cyanide.

Biological Activity

Research indicates that N2-Methylpyridine-2,4-diamine hydrochloride exhibits various biological activities due to its ability to interact with biomolecules. It can act as a ligand, binding to metal ions and influencing biochemical pathways. Preliminary investigations suggest potential antimalarial properties through inhibition of the dihydrofolate reductase enzyme in Plasmodium falciparum.

Applications

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology and Medicine: Studied for its potential biological activity, including antimicrobial and anticancer properties. It is also explored as a pharmaceutical intermediate.

  • Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Safety and Handling

  • Hazard Statements: Classified with hazard statements H302, H315, H319, and H335, indicating potential harm if swallowed, in contact with skin, causes serious eye irritation, and may cause respiratory irritation .

  • Precautionary Statements: Requires precautions such as P261, P305+P351+P338, indicating the need to avoid breathing dust, washing hands thoroughly after handling, and rinsing with water in case of contact .

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